REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[O:9][N:8]=[C:7]([CH2:10][S:11]([OH:14])(=[O:13])=N)[C:5]=2[CH:6]=1.BrCC1C2C=CC=CC=2[O:19]N=1.S([O-])([O-])=O.[Na+:30].[Na+]>>[Na+:30].[O:9]1[C:4]2[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=2[C:7]([CH2:10][S:11]([O-:14])(=[O:19])=[O:13])=[N:8]1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C(=NO2)CS(=N)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=NOC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
benzo[d]isoxazol-3-yl-methanesulfonic acid sodium salt
|
Type
|
product
|
Smiles
|
[Na+].O1N=C(C2=C1C=CC=C2)CS(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |